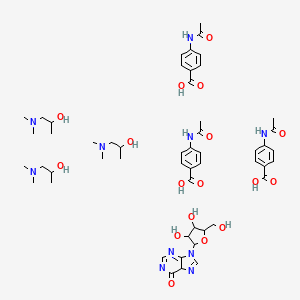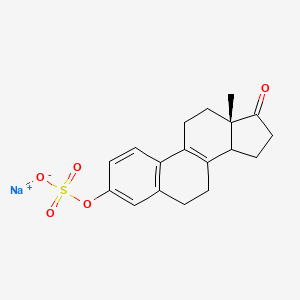
Delta8,9-Dehydroestrone sodium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta8,9-Dehydroestrone sodium sulfate is a naturally occurring estrogen found in horses. It is closely related to equilin, equilenin, and estrone, and is a minor constituent (3.5%) of conjugated estrogens such as Premarin . This compound is known for its unique pharmacological profile and tissue-selective estrogenic activity, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of Delta8,9-Dehydroestrone sodium sulfate involves the chemical modification of estroneIndustrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for the separation and identification of the compound .
Analyse Des Réactions Chimiques
Delta8,9-Dehydroestrone sodium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8,9-dehydro-17β-estradiol, an important active metabolite.
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other estrogenic compounds with varying degrees of biological activity .
Applications De Recherche Scientifique
Delta8,9-Dehydroestrone sodium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of estrogenic activity and the development of synthetic estrogens.
Mécanisme D'action
Delta8,9-Dehydroestrone sodium sulfate exerts its effects by binding to estrogen receptors in various tissues. This binding activates specific molecular pathways that regulate gene expression and cellular functions. The compound is metabolized to 8,9-dehydro-17β-estradiol, which further enhances its estrogenic activity . The tissue-selective nature of this compound allows it to exert beneficial effects on bone and cardiovascular health while minimizing adverse effects on other tissues .
Comparaison Avec Des Composés Similaires
Delta8,9-Dehydroestrone sodium sulfate is unique due to its specific double bond configuration and sulfation. Similar compounds include:
Equilin: Another estrogen found in horses, known for its potent estrogenic activity.
Equilenin: Similar to equilin but with a different double bond configuration.
The uniqueness of this compound lies in its distinct pharmacological profile and tissue-selective activity, making it a valuable compound for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C18H19NaO5S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
sodium;[(13S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,18-;/m0./s1 |
Clé InChI |
LLUMKBPKZHXWDL-IXKLIVBYSA-M |
SMILES isomérique |
C[C@]12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


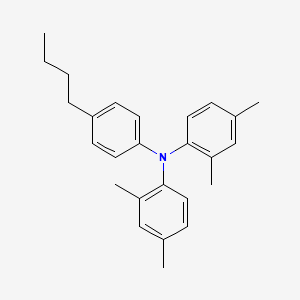
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione methanesulfonate](/img/structure/B14799984.png)
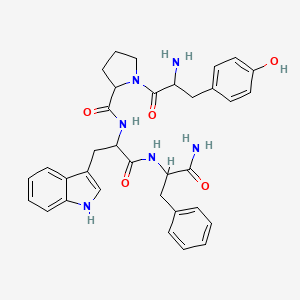
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
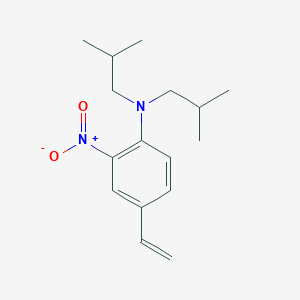
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)
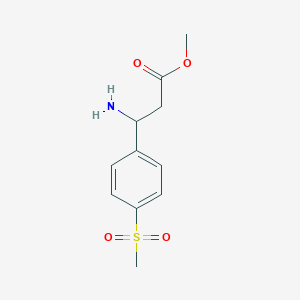
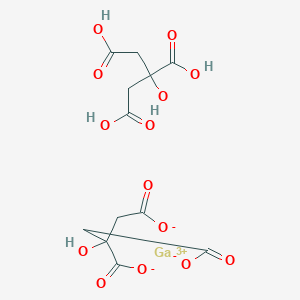
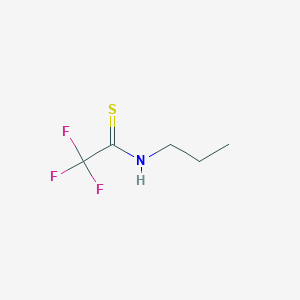
![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)
